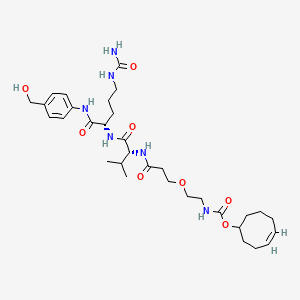

TCO-PEG1-Val-Cit-PAB-OH

Description

BenchChem offers high-quality TCO-PEG1-Val-Cit-PAB-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TCO-PEG1-Val-Cit-PAB-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[3-[[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50N6O8/c1-22(2)28(38-27(40)16-19-45-20-18-35-32(44)46-25-9-6-4-3-5-7-10-25)30(42)37-26(11-8-17-34-31(33)43)29(41)36-24-14-12-23(21-39)13-15-24/h3-4,12-15,22,25-26,28,39H,5-11,16-21H2,1-2H3,(H,35,44)(H,36,41)(H,37,42)(H,38,40)(H3,33,34,43)/b4-3+/t25?,26-,28+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYDAHNWPKQUAJ-ADJGPSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OC2CCCC=CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OC2CCC/C=C/CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50N6O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Researcher's Guide to TCO-PEG1-Val-Cit-PAB-OH: A Multifunctional Linker for Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The success of an ADC is critically dependent on the linker that bridges the antibody and the payload. TCO-PEG1-Val-Cit-PAB-OH is a state-of-the-art heterobifunctional linker engineered to provide a superior combination of stability, precision, and controlled payload release. This technical guide offers an in-depth exploration of the fundamental properties of TCO-PEG1-Val-Cit-PAB-OH, providing researchers with the foundational knowledge and practical protocols necessary to effectively integrate this linker into next-generation ADC development programs. We will dissect its molecular architecture, elucidate its dual mechanisms of action—bioorthogonal conjugation and enzymatic cleavage—and provide field-proven methodologies for its application and characterization.

Deconstructing the Core: Molecular Architecture and Function

TCO-PEG1-Val-Cit-PAB-OH is a sophisticated, multi-component system where each constituent part plays a critical role in the overall function of the final ADC.[1][2] Its design addresses the key challenges in ADC development: precise and efficient conjugation, favorable pharmacokinetics, systemic stability, and specific, intracellular payload release.

-

trans-Cyclooctene (TCO): The Bioorthogonal Handle: The TCO group is a strained alkene that serves as a highly reactive handle for bioorthogonal "click chemistry".[1] Specifically, it participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine (Tz) partner. This reaction is prized for its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly at low concentrations under physiological conditions without the need for cytotoxic catalysts like copper.[3][4]

-

Polyethylene Glycol (PEG1): The Hydrophilic Spacer: A single polyethylene glycol unit is incorporated to act as a hydrophilic spacer.[1][2] This PEG moiety serves multiple purposes: it enhances the aqueous solubility of the often-hydrophobic linker-payload complex, reduces steric hindrance to facilitate the TCO-tetrazine reaction, and can improve the overall pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and immunogenicity.

-

Valine-Citrulline (Val-Cit): The Enzymatic Trigger: The dipeptide sequence of valine-citrulline is the lynchpin of the linker's controlled-release mechanism. This specific sequence is designed to be recognized and cleaved by Cathepsin B, a lysosomal cysteine protease that is frequently overexpressed in tumor cells and highly active in the acidic environment of the lysosome.[1][2][5] This ensures that the cytotoxic payload is preferentially released inside the target cancer cell, minimizing off-target toxicity.[2][5]

-

p-Aminobenzyl Alcohol (PAB): The Self-Immolative Spacer: The PAB group functions as a "self-immolative" or "traceless" spacer.[2] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination cascade. This electronic rearrangement results in the release of the attached payload in its unmodified, active form, along with carbon dioxide as a byproduct. This traceless release is crucial for the payload to exert its full cytotoxic effect.

-

Hydroxyl Group (-OH): The Payload Attachment Point: The terminal hydroxyl group is the versatile point of attachment for the cytotoxic payload. It can be activated or modified to conjugate a wide variety of drugs containing a suitable functional group, such as a carboxylic acid, to form a carbamate linkage.

Mechanism of Action: A Two-Act Play

The functionality of an ADC built with TCO-PEG1-Val-Cit-PAB-OH can be understood as a two-stage process: initial, precise conjugation followed by targeted, intracellular payload release.

Act I: Bioorthogonal Conjugation (The "Click")

The first step involves the highly efficient and specific reaction between the TCO group on the linker and a tetrazine moiety that has been pre-installed on the monoclonal antibody. This iEDDA reaction forms a stable dihydropyridazine bond, covalently linking the payload-linker construct to the antibody. The exceptional speed of this reaction allows for rapid and complete conjugation even at low reactant concentrations, which is beneficial for preserving the integrity of the antibody.[6]

Act II: Targeted Payload Release (The "Release")

Once the ADC is assembled and administered, it circulates systemically. Upon reaching the target tumor site, the following sequence of events unfolds:

-

Binding and Internalization: The antibody component of the ADC recognizes and binds to its specific antigen on the surface of a cancer cell.

-

Lysosomal Trafficking: The ADC-antigen complex is internalized by the cell via endocytosis and trafficked to the lysosome.

-

Enzymatic Cleavage: Inside the lysosome, the high concentration of active Cathepsin B in an acidic environment leads to the specific cleavage of the amide bond between the citrulline and the PAB spacer of the linker.[2][5]

-

Self-Immolation and Payload Liberation: The cleavage of the Val-Cit trigger initiates the spontaneous 1,6-elimination of the PAB spacer, which rapidly decomposes to release the cytotoxic payload in its fully active form, ready to induce apoptosis in the cancer cell.

Diagram: Mechanism of Action of a TCO-PEG1-Val-Cit-PAB-OH based ADC

Caption: Intracellular drug release from a TCO-linker ADC.

Quantitative Physicochemical and Kinetic Properties

The performance of TCO-PEG1-Val-Cit-PAB-OH is defined by its chemical properties and reaction kinetics. The following tables summarize key quantitative data. Note: The values presented are representative of TCO and Val-Cit-PAB systems and are intended for illustrative purposes. Actual values should be determined empirically for specific ADC constructs.

Table 1: Physicochemical Properties

| Property | Description | Typical Value/Characteristic |

| Molecular Formula | C₃₂H₅₀N₆O₈ | [7] |

| Molecular Weight | 646.77 g/mol | [7] |

| Appearance | White to off-white solid | [7] |

| Purity (LCMS) | Typically ≥95% | [7] |

| Solubility | Soluble in organic solvents like DMSO and DMF. The PEG1 spacer enhances solubility in aqueous buffers upon conjugation. | |

| Hydrophobicity | The Val-Cit-PAB moiety is relatively hydrophobic, which can influence ADC aggregation. The TCO and PEG components help to modulate this property. | A key parameter to monitor, especially at high Drug-to-Antibody Ratios (DARs). |

Table 2: Kinetic and Stability Data (Representative Values)

| Parameter | Description | Representative Value | Reference(s) |

| TCO-Tetrazine Reaction Rate (k₂) | Second-order rate constant for the iEDDA reaction. This value is highly dependent on the specific tetrazine partner and reaction conditions. | ~10³ - 10⁶ M⁻¹s⁻¹ | [6] |

| Cathepsin B Cleavage | Enzymatic cleavage of the Val-Cit linker. Often reported as a percentage of payload release over time under specific assay conditions. | >90% release in 4 hours (in vitro assay) | |

| Plasma Stability (Human) | Stability of the Val-Cit-PAB linker in human plasma, indicating resistance to premature payload release. | High stability, <10% payload release over 72 hours. | |

| Plasma Stability (Mouse) | Stability in mouse plasma. Val-Cit linkers are known to be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), leading to faster payload release compared to human plasma. This is a critical consideration for preclinical in vivo studies. | Lower stability, significant payload release can occur. |

Experimental Protocols: A Practical Guide

The successful implementation of TCO-PEG1-Val-Cit-PAB-OH in an ADC program requires robust and reproducible experimental protocols. This section provides step-by-step methodologies for key workflows.

Plausible Multi-Step Synthesis of TCO-PEG1-Val-Cit-PAB-OH

-

Synthesis of the Val-Cit-PAB Core:

-

Protect the amino group of citrulline.

-

Couple the protected citrulline to p-aminobenzyl alcohol (PAB-OH).

-

Deprotect the citrulline amino group.

-

Couple Fmoc-protected Valine (Fmoc-Val) to the deprotected citrulline to form Fmoc-Val-Cit-PAB-OH.

-

-

Deprotection and TCO-PEG1 Conjugation:

-

Remove the Fmoc protecting group from the valine residue using a piperidine solution to yield the free amine, H-Val-Cit-PAB-OH.

-

In a separate reaction, activate a commercially available TCO-PEG1-Acid using a carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) to form a TCO-PEG1-NHS ester.

-

React the TCO-PEG1-NHS ester with H-Val-Cit-PAB-OH to form the final product.

-

-

Purification and Characterization:

-

Purify the final TCO-PEG1-Val-Cit-PAB-OH product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified product to confirm its identity and purity using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

-

Conjugation of a Payload and Antibody

This workflow describes the conjugation of a payload to the linker, followed by the bioorthogonal reaction with a tetrazine-modified antibody.

Diagram: Experimental Workflow for ADC Synthesis

Caption: General workflow for ADC synthesis and characterization.

Step-by-Step Protocol:

-

Payload Activation and Conjugation to Linker:

-

Activate the carboxylic acid group of your cytotoxic payload using a carbodiimide activator (e.g., EDC) and an activating agent (e.g., NHS) in an anhydrous organic solvent like DMF or DMSO.

-

Add the TCO-PEG1-Val-Cit-PAB-OH linker to the activated payload solution.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Purify the resulting TCO-linker-payload conjugate using RP-HPLC.

-

Confirm the structure and purity of the product by LC-MS.

-

-

Antibody Conjugation (TCO-Tetrazine Ligation):

-

Prepare the tetrazine-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4).

-

Add the purified TCO-linker-payload to the antibody solution. A slight molar excess of the TCO-linker-payload (e.g., 1.5 to 3 equivalents per tetrazine site) is often used to drive the reaction to completion.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.

-

Purify the resulting ADC to remove excess, unreacted linker-payload using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[2]

-

Characterization: Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute (CQA) of an ADC. Two common methods for its determination are UV-Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC).

A. DAR by UV-Vis Spectroscopy

This method provides a rapid estimation of the average DAR.

-

Principle: Based on the differential absorbance of the antibody (at 280 nm) and the payload (at its λmax), the concentrations of each can be determined using the Beer-Lambert law.

-

Protocol:

-

Determine the molar extinction coefficients (ε) of the antibody at 280 nm and the TCO-linker-payload at both 280 nm and its λmax.

-

Measure the absorbance of the purified ADC solution at 280 nm and the payload's λmax.

-

Calculate the average DAR using established equations that correct for the payload's absorbance at 280 nm.[2]

-

B. DAR by Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC provides more detailed information, separating ADC species with different numbers of conjugated drugs.

-

Principle: The conjugation of the relatively hydrophobic TCO-linker-payload increases the overall hydrophobicity of the antibody. HIC separates proteins based on surface hydrophobicity. The unconjugated antibody elutes first, followed by species with increasing DARs (DAR2, DAR4, etc.).

-

Protocol:

-

Column: Use a HIC column (e.g., Butyl-NPR).

-

Mobile Phase A: A high-salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: A low-salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, often with a small amount of organic modifier like isopropanol).

-

Gradient: Run a linear gradient from high salt (100% A) to low salt (100% B).

-

Detection: Monitor the elution profile at 280 nm.

-

Calculation: The average DAR is calculated by integrating the peak areas for each species and applying a weighted average formula.[2]

-

Conclusion and Future Outlook

TCO-PEG1-Val-Cit-PAB-OH represents a highly engineered and versatile linker technology that addresses many of the critical requirements for the development of safe and effective antibody-drug conjugates. Its design masterfully combines the precision of bioorthogonal click chemistry for homogenous conjugation with the well-established, tumor-selective payload release mechanism of the Cathepsin B-cleavable Val-Cit-PAB system.[1] The inclusion of a PEG spacer further enhances its utility by improving the physicochemical properties of the resulting ADC. A thorough understanding of its fundamental properties, reaction kinetics, and stability profile, as outlined in this guide, is essential for researchers aiming to harness its full potential. As ADC technology continues to evolve, the rational design of linkers like TCO-PEG1-Val-Cit-PAB-OH will remain a cornerstone of innovation, enabling the development of next-generation targeted therapies with wider therapeutic windows and improved patient outcomes.

References

-

ChemRxiv. (2023). A Concise Synthetic Approach to Highly Reactive Click-to-Release Trans-Cyclooctene Linkers. Available at: [Link]

-

PMC. (2021). Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy. Available at: [Link]

-

CD Bioparticles. (n.d.). TCO-PEG1-Val-Cit-PABC-PNP. Available at: [Link]

-

Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Available at: [Link]

-

ResearchGate. (n.d.). Kinetic constants kcat (A), KM (B) and kcat /KM (C) as a function of.... Available at: [Link]

-

ACS Publications. (2024). Cathepsin B Processing Is Required for the In Vivo Efficacy of Albumin–Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]

-

Creative Biolabs. (n.d.). TCO-PEG1-Val-Cit-PABC-PNP. Available at: [Link]

-

Taylor & Francis. (n.d.). kcat km – Knowledge and References. Available at: [Link]

-

MDPI. (2024). Towards Aptamer-Targeted Drug Delivery to Brain Tumors: The Synthesis of Ramified Conjugates of an EGFR-Specific Aptamer with MMAE on a Cathepsin B-Cleavable Linker. Pharmaceutics. Available at: [Link]

-

MDPI. (2024). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Encyclopedia. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. interchim.fr [interchim.fr]

- 5. TCO-PEG1-Val-Cit-PABC-PNP - CD Bioparticles [cd-bioparticles.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Advanced Bioconjugation Architecture: A Technical Guide to TCO-PEG1-Val-Cit-PAB-OH

Executive Summary

The TCO-PEG1-Val-Cit-PAB-OH linker represents a convergence of three high-performance technologies in bioconjugation: bioorthogonal "click" chemistry, protease-triggered release, and self-immolative spacer design.[1] This molecular architecture is engineered for the development of Antibody-Drug Conjugates (ADCs) and pre-targeting applications where reaction kinetics, stability, and clean payload release are non-negotiable.[1]

This guide provides a rigorous technical analysis of this linker system, detailing its mechanistic logic, synthetic protocols for payload attachment, and critical quality attributes for drug development.[1]

Part 1: Molecular Architecture & Design Logic

The efficacy of TCO-PEG1-Val-Cit-PAB-OH lies in its modular design.[1] Each component addresses a specific failure mode common in earlier ADC generations.

| Component | Chemical Identity | Function | Design Causality |

| TCO | trans-Cyclooctene | Conjugation Handle | Enables Inverse Electron Demand Diels-Alder (IEDDA) reaction with Tetrazines.[1][2][3][4][5] Benefit: Ultrafast kinetics ( |

| PEG1 | Polyethylene Glycol (1 unit) | Solubility Spacer | A short hydrophilic spacer.[1] Benefit: Prevents aggregation of hydrophobic payloads (like auristatins) without introducing the steric bulk or immunogenicity associated with long PEG chains. |

| Val-Cit | Valine-Citrulline | Enzymatic Trigger | Dipeptide substrate for Cathepsin B .[1][4][6][7] Benefit: Highly stable in neutral plasma but rapidly cleaved in the acidic, protease-rich environment of the lysosome. |

| PAB-OH | p-Aminobenzyl Alcohol | Self-Immolative Spacer | Release Mechanism. Benefit: Facilitates the spatial separation of the enzyme cleavage site from the drug. Upon cleavage, it spontaneously eliminates to release the free drug.[1][4][7] |

Diagram 1: Molecular Logic of TCO-PEG1-Val-Cit-PAB-OH

Caption: Functional decomposition of the linker. The Val-Cit-PAB interface is the critical control point for intracellular release.[1]

Part 2: Mechanism of Action[4][9]

The utility of this linker is defined by two distinct chemical events: the IEDDA Ligation (conjugation) and the Enzymatic Cascade (release).

The IEDDA Ligation (Conjugation)

Unlike maleimide-thiol coupling, which is reversible and susceptible to retro-Michael addition in plasma, the reaction between TCO and Tetrazine forms a dihydropyridazine bond.[1] This bond is irreversible and exceptionally stable.

-

Kinetics: The reaction is orders of magnitude faster than Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for efficient conjugation at low concentrations (micromolar range).[1]

-

Selectivity: TCO does not react with biological nucleophiles (amines, thiols), ensuring no off-target conjugation to the antibody framework.[1]

The Enzymatic Cascade (Release)

Upon internalization into the tumor cell, the ADC is trafficked to the lysosome.

-

Proteolysis: Cathepsin B recognizes the Val-Cit sequence.[4][6][7][8] It hydrolyzes the amide bond between Citrulline and the PAB group.

-

1,6-Elimination: The resulting p-aminobenzyl carbamate intermediate is unstable.[1] The electron pair on the nitrogen pushes into the aromatic ring, expelling the carbamate-linked drug.

-

Decarboxylation: The carbamate decomposes to CO2 and the free amine-containing drug.

Diagram 2: Cleavage & Release Pathway

Caption: The self-immolative cascade triggered by lysosomal Cathepsin B, resulting in traceless drug release.

Part 3: Experimental Protocols

Note: The PAB-OH group is a precursor. It must be activated to a carbonate before it can be coupled to an amine-containing drug (e.g., MMAE, Doxorubicin).[1]

Protocol A: Activation and Drug Coupling

Objective: Convert TCO-PEG1-Val-Cit-PAB-OH to TCO-PEG1-Val-Cit-PAB-OCO-Drug.

Materials:

-

Bis(4-nitrophenyl) carbonate (Bis-PNP)[1]

Workflow:

-

Activation: Dissolve TCO-PEG1-Val-Cit-PAB-OH (1 eq) and Bis-PNP (2 eq) in anhydrous DMF. Add DIPEA (3 eq).[1]

-

Reaction: Stir at 25°C for 2–4 hours.

-

Monitoring: TLC or LC-MS should show disappearance of starting material and formation of the PNP-carbonate active ester.

-

-

Coupling: Add the Amine-Payload (1 eq) and Hydroxybenzotriazole (HOBt, 1 eq - optional catalyst) to the reaction mixture.

-

Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

-

Validation: Verify Mass (ESI-MS) and Purity (>95% by HPLC).

-

Protocol B: Antibody Conjugation (Click Chemistry)

Objective: Conjugate the TCO-Linker-Drug to a Tetrazine-modified Antibody.

Prerequisite: Antibody must be modified with a Tetrazine-NHS ester (e.g., Methyltetrazine-PEG4-NHS) to generate mAb-Tetrazine.[1]

Workflow:

-

Preparation: Buffer exchange mAb-Tetrazine into PBS (pH 7.4).

-

Click Reaction: Add TCO-Linker-Drug (5–10 molar equivalents relative to mAb) to the mAb-Tetrazine solution.

-

Solvent: If the drug is hydrophobic, add <10% DMSO to solubilize the linker-drug before addition.

-

Incubation: 30–60 minutes at Room Temperature. (The reaction is extremely fast).

-

-

Purification: Remove excess small molecule via Size Exclusion Chromatography (SEC) or centrifugal filtration (30 kDa MWCO).

-

Analysis: Determine Drug-Antibody Ratio (DAR) via HIC-HPLC or Native MS.

Diagram 3: Synthesis Workflow

Caption: Step-by-step synthetic route from raw linker to functional Antibody-Drug Conjugate.

Part 4: Stability & Solubility Considerations

Solubility "Gotchas"

-

The PEG1 Limit: While PEG1 improves solubility compared to a bare alkyl chain, it is often insufficient for very hydrophobic payloads (like PBD dimers).[1] If the TCO-Linker-Drug precipitates during the click reaction, consider adding up to 10-15% propylene glycol or DMSO to the reaction buffer.[1]

-

Aggregation: High DAR (Drug-Antibody Ratio) species may aggregate if the payload is hydrophobic.[1] Monitor aggregation using SEC-HPLC.

Stability[1][4][6][9][12][13]

-

TCO Isomerization: Trans-cyclooctene can slowly isomerize to the unreactive cis-form in the presence of thiols or under prolonged thermal stress. Store TCO reagents at -20°C under argon.

-

Plasma Stability: The Val-Cit linkage is generally stable in human plasma. However, mouse plasma contains carboxylesterases that can prematurely cleave certain ester linkages (though Val-Cit-PAB is an amide/carbamate system, making it robust).[1]

References

-

Dubowchik, G. M., et al. (2002).[1] "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates." Bioconjugate Chemistry. [Link][1]

-

Rossin, R., et al. (2010).[1] "In vivo chemistry for pretargeted tumor imaging in live mice." Angewandte Chemie International Edition. (Foundational TCO-Tetrazine kinetics). [Link][1]

-

Versteegen, R. M., et al. (2013).[1] "Click-to-Release: Instantaneous Doxorubicin Elimination upon Tetrazine Ligation." Angewandte Chemie. (Context for TCO-triggered release strategies). [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. interchim.fr [interchim.fr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Val-Cit-PAB-OH, ADC linker, 159857-79-1 | BroadPharm [broadpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Architecting Precision: The Mechanism of Action of TCO-PEG1-Val-Cit-PAB-OH in Next-Generation Bioconjugates

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide

Executive Summary

The development of Antibody-Drug Conjugates (ADCs) and pre-targeted radiotherapeutics relies heavily on the intelligent design of linker architectures. The TCO-PEG1-Val-Cit-PAB-OH molecule represents a pinnacle of modular linker engineering. It seamlessly integrates three distinct functional domains: a bioorthogonal conjugation handle (TCO), an enzyme-cleavable trigger (Val-Cit), and a self-immolative spacer (PAB-OH).

As a Senior Application Scientist, I have observed that failures in ADC development often stem from a fundamental misunderstanding of linker causality—specifically, how steric hindrance, plasma stability, and enzymatic kinetics interplay. This whitepaper deconstructs the mechanism of action (MoA) of TCO-PEG1-Val-Cit-PAB-OH, providing researchers with the theoretical grounding and self-validating protocols required to leverage this molecule in advanced drug development.

Module 1: The Bioorthogonal Engine (TCO-Tetrazine Ligation)

The N-terminal of this linker features a trans-Cyclooctene (TCO) moiety, separated from the peptide sequence by a highly compact single polyethylene glycol unit (PEG1).

The Causality of IEDDA Click Chemistry

Traditional maleimide-thiol conjugation can suffer from retro-Michael deconjugation in systemic circulation. To bypass this, TCO is utilized for its participation in the Inverse Electron Demand Diels-Alder (IEDDA) reaction with tetrazines[1]. This reaction is catalyst-free, highly bioorthogonal, and boasts second-order rate constants (

The inclusion of the PEG1 spacer is a deliberate structural choice. While longer PEG chains (PEG4 or PEG8) increase aqueous solubility, they can also increase the hydrodynamic radius of the payload, potentially interfering with the internalization kinetics of pre-targeted ADCs. PEG1 provides just enough rotational freedom to prevent the bulky Val-Cit dipeptide from sterically hindering the TCO-tetrazine cycloaddition, ensuring rapid in vivo or in vitro conjugation[3].

Fig 1: Pre-targeted ADC internalization and payload release pathway.

Module 2: The Enzymatic Trigger (Val-Cit & Cathepsin B)

Once the conjugate is internalized via receptor-mediated endocytosis, it is trafficked to the lysosome, an acidic organelle (pH 4.5–5.0) rich in proteases. The core trigger of this linker is the Valine-Citrulline (Val-Cit) dipeptide.

Mechanistic Recognition by Cathepsin B

Cathepsin B is a lysosomal cysteine protease that is significantly overexpressed in various solid tumors[]. The specificity of the Val-Cit linker relies on the precise architectural fit within the enzyme's active site:

-

S2 Subsite Interaction: The hydrophobic isopropyl side chain of Valine anchors into the S2 pocket of Cathepsin B. This interaction is the primary driver of the linker's plasma stability, as it resists broad-spectrum serum proteases[5].

-

S1 Subsite Interaction: The hydrophilic, urea-containing side chain of Citrulline occupies the S1 pocket. Citrulline is chosen over Arginine (which is also cleaved by Cathepsin B) because Citrulline is non-basic, preventing the linker from carrying a positive charge that could impede cellular permeability or cause rapid hepatic clearance[6].

Cathepsin B specifically hydrolyzes the amide bond between the C-terminus of Citrulline and the nitrogen of the adjacent PAB spacer.

Module 3: The Self-Immolative Spacer (PAB-OH)

Directly attaching a bulky cytotoxic payload (e.g., MMAE or Doxorubicin) to the Citrulline residue would sterically occlude the Cathepsin B active site, completely halting enzymatic cleavage[7]. To solve this, a para-aminobenzyl alcohol (PAB-OH) spacer is inserted.

The 1,6-Elimination Cascade

The PAB group is a "self-immolative" spacer. In its intact form, the amine of PAB is tied up in an amide bond with Citrulline, rendering it electronically stable.

-

Unmasking: Cathepsin B cleaves the Cit-PAB amide bond, exposing a free aniline (primary amine) on the PAB ring[8].

-

Electron Cascade: The lone pair of electrons on the newly freed nitrogen pushes into the aromatic ring.

-

Fragmentation: This initiates a spontaneous 1,6-elimination reaction. The electron density shifts through the para-substituted benzene ring, forcibly ejecting the payload attached to the benzylic hydroxyl group (usually via a carbamate or carbonate linkage)[9].

-

Traceless Release: The payload is released in its unmodified, highly active form, alongside carbon dioxide (

) and an azaquinone methide byproduct[8].

Fig 2: Mechanism of Val-Cit cleavage and subsequent PAB self-immolation.

Quantitative Data & Kinetics

To design effective conjugation workflows, researchers must understand the kinetic disparities between the bioorthogonal click reaction and the enzymatic cleavage.

Table 1: Comparative Bioorthogonal Reaction Kinetics

| Reaction Type | Reagents | Rate Constant ( | Physiological Stability |

| IEDDA (Click) | TCO + Tetrazine | Excellent (Bioorthogonal) | |

| SPAAC | DBCO + Azide | Good | |

| CuAAC | Alkyne + Azide | Poor (Requires toxic Cu catalyst) | |

| Maleimide-Thiol | Maleimide + Cysteine | Moderate (Retro-Michael risk) |

Table 2: In Vitro Val-Cit-PAB Cleavage Kinetics (Cathepsin B)

| Substrate | Enzyme Concentration | Buffer pH | Half-Life ( | Payload Release Efficiency |

| Val-Cit-PAB-MMAE | 0.2 µg/mL Cathepsin B | 5.0 (Lysosomal) | < 30 minutes | > 95% at 2 hours |

| Val-Cit-PAB-MMAE | Human Plasma | 7.4 (Systemic) | > 150 hours | Minimal premature release |

| Val-Cit-PAB-MMAE | Murine Plasma | 7.4 (Systemic) | Susceptible to Ces1C cleavage[7] |

Experimental Protocols & Validation Workflows

The following protocols are engineered as self-validating systems. By utilizing LC-MS at each juncture, you ensure that the causality of the chemical transformations is strictly monitored.

Fig 3: Step-by-step workflow for payload conjugation and in vitro validation.

Protocol A: Payload Conjugation via PNP Activation

Because the terminal group is a hydroxyl (-OH), it must be activated before an amine-containing payload can be attached.

-

Activation: Dissolve TCO-PEG1-Val-Cit-PAB-OH in anhydrous DMF. Add 1.5 equivalents of Bis(4-nitrophenyl) carbonate (bis-PNP) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 4 hours.

-

Validation: Monitor via LC-MS. The mass should shift to reflect the addition of the p-nitrophenyl (PNP) group.

-

Conjugation: Add 1.1 equivalents of your amine-containing payload (e.g., MMAE) and an additional 1.0 equivalent of DIPEA. Stir for 12-24 hours.

-

Purification: Purify the resulting TCO-PEG1-Val-Cit-PAB-Payload via preparative HPLC.

Protocol B: In Vitro Cathepsin B Cleavage Assay

To validate that the conjugation did not sterically block the S1/S2 pockets, an enzymatic assay is mandatory[8].

-

Buffer Preparation: Prepare an activation buffer of 50 mM Sodium Acetate, 1 mM EDTA, and 5 mM DTT at pH 5.0.

-

Enzyme Activation: Pre-incubate human Cathepsin B (0.2 µg/mL final) in the activation buffer at 37°C for 15 minutes to reduce the active-site cysteine.

-

Substrate Addition: Add the purified TCO-linker-payload (final concentration 10 µM).

-

Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing 1% formic acid.

-

LC-MS Analysis: Track the disappearance of the intact linker-payload mass and the appearance of the free payload mass. Expert Insight: If you detect the intermediate "PAB-Payload" mass without the free payload, the 1,6-elimination is failing, likely due to extreme steric hindrance from the payload itself.

Future Perspectives: Overcoming Murine Plasma Instability

While the Val-Cit-PAB architecture is the gold standard (utilized in FDA-approved ADCs like Brentuximab Vedotin)[], it is not without flaws. Recent pharmacokinetic studies have revealed that while Val-Cit is highly stable in human plasma, it is susceptible to premature cleavage in murine models due to the enzyme Carboxylesterase 1C (Ces1C) [7][11].

For researchers conducting pre-clinical murine trials, this can result in artificially high off-target toxicity. To mitigate this, next-generation designs are exploring modifications at the P3 position (adding polar acidic residues like glutamic acid) to shield the dipeptide from Ces1C while maintaining Cathepsin B sensitivity[11][12].

References

-

Preprints.org. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates. Available at: [Link]

-

Encyclopedia MDPI. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Available at: [Link]

-

ACS Publications. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Available at:[Link]

-

NIH PMC. Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging. Available at: [Link]

-

MDPI. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Available at:[Link]

-

ACS Publications. Triggered Drug Release from an Antibody–Drug Conjugate Using Fast “Click-to-Release” Chemistry in Mice. Available at:[Link]

Sources

- 1. Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. iris.unict.it [iris.unict.it]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A General ADC Linker - vcMMAE [bldpharm.com]

- 7. preprints.org [preprints.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. encyclopedia.pub [encyclopedia.pub]

The Kinetic Apex: A Technical Guide to Trans-Cyclooctene (TCO) in Bioorthogonal Conjugation

Executive Summary

In the hierarchy of bioorthogonal chemistry, the Inverse Electron Demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazines (Tz) stands as the kinetic apex.[1] With second-order rate constants (

This guide addresses the structural mechanics, stability trade-offs, and experimental protocols required to deploy TCO effectively. It moves beyond basic "click chemistry" to cover advanced "click-to-release" modalities and in vivo pre-targeting, designed for researchers requiring high-fidelity bioconjugation.

Part 1: Mechanistic Foundations & Kinetics

The IEDDA Mechanism

The reaction is driven by the relief of significant ring strain (~26 kcal/mol) in the TCO molecule. It is an inverse electron demand Diels-Alder cycloaddition where the Tetrazine (LUMO) reacts with the TCO (HOMO) .

-

Cycloaddition: The electron-poor tetrazine attacks the strained TCO double bond.

-

Retro-Diels-Alder: The intermediate immediately expels nitrogen gas (

), making the reaction irreversible and entropically favored. -

Tautomerization: The resulting 4,5-dihydropyridazine tautomerizes to a stable 1,4-dihydropyridazine (or pyridazine upon oxidation).

Kinetic Comparison

The choice of TCO derivative dictates the speed/stability balance.

Table 1: Comparative Kinetics of Bioorthogonal Reagents

| Reaction Pair | Rate Constant ( | Mechanism | Primary Utility |

| s-TCO + H-Tetrazine | ~1,000,000 | IEDDA | In vivo pre-targeting (low conc.) |

| TCO + Me-Tetrazine | ~1,000 - 10,000 | IEDDA | Standard in vitro labeling |

| DBCO + Azide | ~0.3 - 1.0 | SPAAC | Cell surface labeling (slower) |

| Azide + Alkyne | ~0.01 | CuAAC | In vitro (requires Cu catalyst) |

Critical Insight: While s-TCO (conformationally strained) offers the highest speed, it is less stable in serum than standard TCO. For long-circulation pre-targeting (e.g., >2 days), a less strained but more stable TCO variant (or d-TCO) is often preferred to prevent deactivation via isomerization.

Part 2: The "Click-to-Release" Revolution

Standard bioorthogonal chemistry ligates two molecules. Click-to-release chemically severs a bond upon ligation. This allows for the systemic administration of a prodrug (caged by TCO) which is activated only at the tumor site by a tetrazine activator.

Mechanism of Release

The payload (drug/fluorophore) is attached to the allylic position of the TCO via a carbamate linkage.

-

Ligation: Tetrazine reacts with TCO-Carbamate.[2]

-

Rearrangement: The resulting dihydropyridazine undergoes an electron cascade (1,4-elimination).

-

Release: The carbamate collapses, releasing

and the free amine-containing payload.

Figure 1: The Click-to-Release cascade. The reaction triggers an electronic rearrangement that liberates the payload.

Part 3: Stability & Isomerization (The "Achilles' Heel")

The high energy of the trans bond makes TCO susceptible to isomerization back to the unreactive cis-cyclooctene (CCO).

-

The Threat: Thiols (e.g., albumin, glutathione) and copper ions in biological media catalyze this isomerization.

-

The Consequence: CCO does not react with tetrazines. Your effective concentration drops to zero, but the tag remains attached, leading to "silent" failure.

-

Mitigation:

-

Storage: Keep TCO stocks at -20°C or -80°C under argon.

-

Solvent: Avoid protic solvents (methanol/water) for long-term storage of stock solutions.

-

Linker Chemistry: Use shorter PEG spacers (PEG4) rather than long chains if hydrophobicity allows, as this can sometimes shield the core from isomerization catalysts.

-

Part 4: Experimental Protocols

Protocol A: Antibody-TCO Conjugation (NHS-Ester)

Objective: Label an IgG antibody with TCO-PEG4-NHS for pre-targeting.

Materials:

-

Monoclonal Antibody (free of BSA/Gelatin/Azide).

-

TCO-PEG4-NHS Ester (dissolved in dry DMSO).

-

Conjugation Buffer: 1M NaHCO3, pH 8.5.

-

Purification: Zeba Spin Desalting Columns (7K MWCO).

Workflow:

-

Buffer Exchange: Ensure Ab is in PBS. Adjust pH by adding 1/10th volume of 1M NaHCO3 (pH 8.5). Final Ab concentration should be 2–5 mg/mL.

-

Calculations: Target a molar excess of 10–20x TCO per antibody.

-

Example: For 1 mg Ab (~6.6 nmol), add 66–132 nmol TCO.

-

-

Reaction: Add TCO-NHS slowly to the Ab while vortexing gently.

-

Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark. Do not exceed 2 hours to prevent hydrolysis-driven aggregation.

-

Quenching: Add 1/10th volume of 1M Tris (pH 8.0) for 10 mins to scavenge unreacted NHS esters.

-

Purification: Pass through a desalting column equilibrated with PBS to remove free TCO.

Validation (Self-Correction Step): You cannot assume conjugation worked. You must determine the TCO:Ab ratio (DOL) .

-

Method: React a small aliquot of TCO-Ab with a known excess of a Tetrazine-Fluorophore (e.g., Tz-Cy5).

-

Measure the absorbance of the Ab (280nm) and the Cy5 (650nm).

-

Correction: If DOL < 2, repeat with higher molar excess. If DOL > 6, risk of aggregation increases.

Protocol B: In Vivo Pre-Targeting Workflow

Objective: Tumor imaging with high contrast using TCO-Ab and Radiolabeled Tetrazine.[3]

Figure 2: The Pre-targeting Lag Strategy. Separating the targeting vector (Ab) from the reporter (Tz) allows the blood pool to clear, maximizing Signal-to-Noise ratio.

Critical Parameters:

-

Lag Time: Wait 24–72 hours after Ab injection. If you inject Tz too early, it will react with circulating Ab-TCO, creating high background signal.

-

Chase Dose (Optional): To clear remaining circulating Ab-TCO, inject a "chase" agent (Tz-Albumin or Tz-Dextran) 1 hour before the imaging probe. This forces the clearance of blood-pool TCO.

Part 5: Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Low Conjugation Efficiency | NHS hydrolysis / pH drift | Use fresh dry DMSO. Ensure pH is 8.3–8.5. |

| Precipitation during Labeling | TCO hydrophobicity | Reduce TCO molar excess or use sulfonated (water-soluble) TCO linkers. |

| No In Vivo Signal | TCO Isomerization | The TCO converted to cis in circulation. Switch to a more stable TCO variant or reduce lag time. |

| High Background (Liver) | Hydrophobic aggregation | TCO is greasy. Use PEGylated linkers (PEG4-PEG12) to improve solubility. |

References

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society. [Link]

-

Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition. [Link]

-

Versteegen, R. M., et al. (2013). Click to release: instantaneous doxorubicin elimination upon tetrazine ligation. Angewandte Chemie International Edition. [Link]

-

Rossin, R., & Robillard, M. S. (2014). Pretargeted imaging using bioorthogonal chemistry in mice. Current Opinion in Chemical Biology. [Link]

-

Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Chemical Science. [Link]

Sources

Engineering Precision: The Mechanistic and Experimental Framework of the Val-Cit Linker in Antibody-Drug Conjugates

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted oncology, bridging the specificity of monoclonal antibodies (mAbs) with the potency of small-molecule cytotoxins. The linker connecting these two domains is the linchpin of the technology. It must satisfy a paradoxical biochemical requirement: absolute stability in systemic circulation (pH 7.4) and rapid, traceless lability within the tumor cell. For scientists entering the ADC space, the Valine-Citrulline (Val-Cit) dipeptide linker—typically paired with a p-aminobenzyl carbamate (PABC) spacer—serves as the foundational architecture for protease-cleavable systems. This guide deconstructs the biochemical causality, kinetic profile, and experimental validation protocols of the Val-Cit-PABC linker.

Mechanistic Deep Dive: The Val-Cit-PABC Axis

The success of the Val-Cit linker lies in its ability to exploit the differential protease expression between the extracellular environment and the intracellular lysosomal compartment.

The Dipeptide Trigger: Valine-Citrulline

The Val-Cit sequence was rationally designed to be a highly specific substrate for lysosomal proteases, most notably Cathepsin B, which is frequently overexpressed in cancer cells[1]. Cathepsin B is a cysteine protease that operates optimally in the acidic environment of the lysosome (pH 4.5–5.0)[2].

-

Valine (P2 position): Provides the necessary hydrophobicity to interact with the S2 subsite of the Cathepsin B active site, which imparts excellent stability against non-specific proteolysis in the bloodstream[2].

-

Citrulline (P1 position): A polar, non-standard amino acid that is isoelectronic with arginine. It ensures aqueous solubility and provides the specific recognition motif required for enzymatic cleavage[3].

The Self-Immolative Spacer: PABC

Direct attachment of the Val-Cit dipeptide to a bulky cytotoxic payload (e.g., MMAE or Doxorubicin) creates steric hindrance, preventing Cathepsin B from accessing the cleavage site[4]. To circumvent this, a p-aminobenzyl carbamate (PABC) spacer is inserted.

Following the enzymatic cleavage of the Val-Cit amide bond by Cathepsin B, the PABC moiety becomes electronically unstable. It undergoes a rapid, spontaneous 1,6-elimination reaction[5]. This cascade results in the traceless release of the payload in its unmodified, fully active form, alongside carbon dioxide and an aza-quinone methide byproduct[3].

Pathway of Val-Cit-PABC ADC internalization, lysosomal cleavage, and payload release.

Quantitative Kinetics: Stability vs. Release

The therapeutic index of an ADC is dictated by the ratio of its target-cell cleavage rate to its systemic degradation rate. While Val-Cit is highly stable in human plasma, preclinical evaluation in murine models is often confounded by the presence of extracellular carboxylesterase 1C (Ces1C), which prematurely cleaves the linker[4]. Furthermore, compared to newer dipeptides like Valine-Alanine (Val-Ala), Val-Cit exhibits higher hydrophobicity, which can lead to aggregation at high Drug-to-Antibody Ratios (DAR > 4)[6].

Table 1: Comparative Kinetic and Stability Profiles of Common ADC Linkers

| Linker System | Lysosomal Cleavage Rate | Human Plasma Stability | Mouse Plasma Stability | Aggregation Propensity (High DAR) |

| Val-Cit-PABC | Very Fast (>80% in 30 min)[7] | High (t½ > 200h)[3] | Low (Susceptible to Ces1C)[6] | High (Prone to precipitation)[6] |

| Val-Ala-PABC | Fast (~50% rate of Val-Cit)[6] | High[6] | Moderate (t½ ≈ 23h)[6] | Low (Allows DAR up to 7.4)[6] |

| Non-Cleavable (SMCC) | Slow (Requires mAb degradation)[1] | Very High[] | Very High[] | Low[] |

Experimental Protocols: Validating Linker Performance

To establish the clinical viability and biochemical integrity of a novel ADC construct, researchers must employ self-validating experimental systems. The following protocols detail the critical assays for evaluating Val-Cit linker dynamics.

Parallel experimental workflows for validating ADC linker stability and cleavage kinetics.

Protocol 1: In Vitro Cathepsin B Cleavage Assay

Purpose: To quantify the enzymatic release kinetics of the payload, ensuring the linker is not sterically blocked by the conjugated drug. Causality: Utilizing recombinant human Cathepsin B in an acidic buffer mimics the lysosomal environment. N-Acetyl cysteine is often used to reduce reactivity in conjugation moieties prior to incubation[7].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare Activation Buffer (25 mM MES, 50 mM DTT, pH 5.0). DTT is crucial to reduce and activate the active-site cysteine of Cathepsin B[9].

-

Enzyme Activation: Incubate recombinant human Cathepsin B (10 µg/mL) in Activation Buffer at 37°C for 15 minutes to ensure full catalytic activity[9].

-

Substrate Incubation: Add the intact ADC (or linker-payload intermediate) to the activated enzyme solution to achieve a final concentration of 0.05 mg/mL[7]. Include a no-enzyme control to validate that cleavage is strictly enzyme-specific[9].

-

Time-Course Sampling: At predetermined intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from the reaction mixture.

-

Reaction Quenching: Immediately terminate the reaction by adding an excess of cold quenching solution (e.g., acetonitrile containing an internal standard) to denature the enzyme and precipitate proteins[9].

-

Quantification: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the appearance of the free payload and calculate the cleavage half-life[9].

Protocol 2: Plasma Stability Assay

Purpose: To assess the systemic circulation half-life and identify species-specific vulnerabilities (e.g., murine Ces1C cleavage). Causality: Premature payload release in plasma leads to systemic toxicity (e.g., neutropenia) and reduces the effective dose delivered to the tumor[4].

Step-by-Step Methodology:

-

Matrix Preparation: Thaw pooled human and mouse plasma. Centrifuge briefly to remove any lipid aggregates that could interfere with downstream chromatography.

-

Spiking: Spike the ADC into the plasma matrices to achieve a clinically relevant concentration (e.g., 10–50 µg/mL).

-

Incubation: Incubate the samples at 37°C in a humidified incubator with 5% CO2 to maintain physiological pH (7.4)[].

-

Sampling: Withdraw aliquots at day 0, 1, 3, 7, and 14. Flash-freeze aliquots immediately at -80°C if not processing right away.

-

Extraction: Use affinity capture (e.g., Protein A/G magnetic beads) to isolate the intact ADC from the complex plasma protein mixture.

-

Analysis: Utilize Hydrophobic Interaction Chromatography (HIC) or intact LC-MS to determine the DAR distribution over time. A shift toward lower DAR species indicates linker instability and premature payload loss.

Conclusion and Future Perspectives

The Val-Cit-PABC linker remains the gold standard for protease-cleavable ADCs, successfully utilized in blockbuster drugs like Brentuximab vedotin (Adcetris) and Polatuzumab vedotin[]. However, the field is rapidly evolving. To overcome the hydrophobicity limitations and murine plasma instability of Val-Cit, researchers are increasingly exploring Val-Ala dipeptides[6] and novel cyclobutane-1,1-dicarboxamide (cBu) peptidomimetics[3]. For the scientist transitioning into ADC development, mastering the Val-Cit mechanism and its associated analytical assays is the fundamental prerequisite for innovating the next generation of targeted therapeutics.

References

Sources

- 1. chempep.com [chempep.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The PAB Self-Immolative Spacer: A Technical Guide to 1,6-Elimination in ADCs

Executive Summary

The para-aminobenzyl (PAB) carbamate spacer (often denoted as PABC) is the kinetic linchpin of modern Antibody-Drug Conjugates (ADCs), including FDA-approved therapies like brentuximab vedotin (Adcetris) and polatuzumab vedotin (Polivy).[1]

This guide dissects the PAB spacer not merely as a structural connector, but as a kinetic release system . It bridges the gap between a bulky antibody-linker complex and a cytotoxic payload, solving the critical problem of steric hindrance that prevents enzymes (like Cathepsin B) from accessing the cleavage site. Upon enzymatic activation, PAB undergoes a spontaneous 1,6-elimination (self-immolation) , ejecting the unmodified parent drug.[1]

Part 1: Mechanistic Foundation (The Electronic Cascade)

The PAB spacer operates on the principle of electronic cascade elimination . It is not a passive tether; it is a latent chemical trigger.

The 1,6-Elimination Mechanism[1][2][3][4][5][6]

-

Triggering Event: The lysosomal enzyme Cathepsin B hydrolyzes the amide bond between the C-terminus of the peptide linker (e.g., Citrulline) and the aniline nitrogen of the PAB group.[2][3][4]

-

Electron Cascade: This reveals a free aromatic amine (aniline). The lone pair of electrons on the nitrogen donates into the benzene ring, pushing electron density through the pi-system (resonance).

-

Fragmentation: The electron density expels the carbamate leaving group at the para position.

-

Release: The carbamate decomposes into carbon dioxide (CO₂) and the free amine-containing drug. The PAB moiety becomes a reactive aza-quinone methide, which is rapidly quenched by water.

Visualization: The 1,6-Elimination Pathway

Figure 1: The kinetic cascade of the PAB spacer. Note that the rate-limiting step is the enzymatic hydrolysis; the subsequent elimination is thermodynamically driven and rapid.

Part 2: Structural Rationale & Design

Why use PAB? Why not link the drug directly to Citrulline?

Steric Decongestion

Cathepsin B is a cysteine protease with a specific active site cleft. Bulky payloads (like MMAE or Doxorubicin) sterically clash with the enzyme surface if attached directly to the cleavage site. PAB acts as a "molecular extender," moving the payload ~10-15 Å away from the enzymatic pocket.

Chemical Fidelity (The "Trace-less" Release)

Direct attachment of a drug to a peptide often requires a stable amide bond. However, cleaving an amide bond releases the drug as an amine.[5] If the drug requires a hydroxyl or a different functional group for potency, direct attachment fails. PAB allows the drug to be attached via a carbamate , which decomposes to yield the original amine, or via a carbonate to yield an alcohol (e.g., in PAB-MMAE vs PAB-MMAF).

Kinetic Tuning

The electron-donating or withdrawing nature of substituents on the PAB ring can tune the rate of elimination. However, the unsubstituted PAB is the industry standard due to its optimal balance of stability and elimination kinetics (

Part 3: Synthesis & Bioconjugation Protocol

Objective: Synthesis of a Maleimide-Val-Cit-PAB-MMAE Linker-Payload. Note: This protocol synthesizes the activated linker first, then conjugates the payload.

Phase A: Synthesis of Activated Linker (Fmoc-Val-Cit-PAB-PNP)

Reagents: Fmoc-Val-Cit-OH, p-aminobenzyl alcohol (PABA), EEDQ (coupling agent), p-nitrophenyl chloroformate.

-

Coupling: React Fmoc-Val-Cit-OH with PABA in DCM/MeOH (2:1) using EEDQ (2 equiv). Stir in dark for 16h.

-

Checkpoint: Monitor by LC-MS for disappearance of starting material.[6] Product: Fmoc-Val-Cit-PAB-OH.

-

-

Activation: React the resulting alcohol with bis(p-nitrophenyl) carbonate or p-nitrophenyl chloroformate (1.5 equiv) and DIPEA (2 equiv) in dry DMF.

-

Critical Insight: This step creates the "PNP-carbonate," a highly reactive species ready for amine attack.

-

Purification: Precipitate in ether. Do not use water washes as PNP esters are hydrolytically unstable.

-

Phase B: Payload Conjugation

-

Conjugation: Dissolve MMAE (free amine) and Fmoc-Val-Cit-PAB-PNP in DMF with HOBt (catalytic) and DIPEA (2 equiv).

-

Deprotection: Remove Fmoc group using 20% diethylamine in DMF.

-

Maleimide Capping: React the free N-terminal amine with Maleimidocaproyl-OSu (Mc-OSu) to install the antibody attachment group.

Phase C: Antibody Conjugation (General Workflow)

Figure 2: Standard stochastic cysteine conjugation workflow.

Part 4: Stability & Kinetics (The "Mouse Plasma" Trap)

One of the most common failures in preclinical ADC development is the misinterpretation of PAB stability in rodent models.

The Carboxylesterase 1C (Ces1C) Issue

While Val-Cit-PAB is highly stable in human plasma (half-life > 7 days), it is rapidly cleaved in mouse plasma by the enzyme Carboxylesterase 1C (Ces1C). This enzyme is not present in humans .

Impact:

-

False Negatives: The ADC appears unstable and toxic in mice, leading to premature project termination.

-

Solution: Use Ces1C-knockout mice or include a specific inhibitor (e.g., bis(p-nitrophenyl) phosphate) during ex vivo plasma stability assays.

Comparative Stability Data

| Parameter | Human Plasma | Mouse Plasma (WT) | Lysosome (Cathepsin B) |

| Stability ( | > 10 days | < 12 hours (High Risk) | < 10 minutes (Triggered) |

| Cleavage Mechanism | Proteolytic (Rare) | Ces1C (Extracellular) | Proteolytic (Intracellular) |

| Implication | Good clinical predictor | Artifactual Instability | Desired Release |

Part 5: Troubleshooting & Optimization

Aggregation

Problem: The PAB group and the Val-Cit dipeptide are hydrophobic. High Drug-to-Antibody Ratios (DAR > 4) often lead to precipitation. Fix:

-

PEGylation: Introduce a PEG spacer (PEG4-PEG8) before the Val-Cit unit.

-

Hydrophilic Linkers: Replace Val-Cit with Glu-Val-Cit (EVC) to increase solubility.

Incomplete Release

Problem: If the drug is a secondary amine with high steric bulk (e.g., certain PBD dimers), the carbamate cleavage might be slow. Fix:

-

N-Methylation: Ensure the PAB is attached to a secondary amine if possible, or use the N,N-dimethylethylenediamine self-immolative spacer extension (a "double spacer" system).

References

-

Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry.

-

Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy." Nature Biotechnology.

-

Durbin, K. R., et al. (2015). "Carboxylesterase 1C is the primary enzyme responsible for the instability of Val-Cit-PAB linkers in mouse plasma." Bioconjugate Chemistry.

-

Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharmaceutical Research.

-

Tsuchikama, K., & An, Z. (2018). "Antibody-drug conjugates: recent advances in conjugation and linker chemistries." Protein & Cell.

Sources

- 1. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Advanced Architectures in Targeted Delivery: The TCO-PEG1-Val-Cit-PAB-OH System

Executive Summary

The convergence of bioorthogonal chemistry and enzymatic logic has necessitated the development of heterobifunctional linkers that offer both exceptional stability in circulation and rapid, autonomous release within target tissues. TCO-PEG1-Val-Cit-PAB-OH represents a pinnacle in this design philosophy. By integrating a trans-cyclooctene (TCO) handle for ultrafast inverse electron-demand Diels-Alder (IEDDA) ligation with a Cathepsin B-sensitive valine-citrulline (Val-Cit) trigger, this molecule bridges the gap between pre-targeted imaging/therapy and classical Antibody-Drug Conjugates (ADCs).

This technical guide deconstructs the molecular utility of TCO-PEG1-Val-Cit-PAB-OH, providing researchers with a mechanistic rationale for its deployment and validated protocols for its conjugation and characterization.

Part 1: Molecular Anatomy & Mechanism

The efficacy of TCO-PEG1-Val-Cit-PAB-OH lies in its modular architecture, where each segment performs a discrete, self-validating function.

The Bioorthogonal Handle: trans-Cyclooctene (TCO)

Unlike slow strain-promoted azide-alkyne cycloadditions (SPAAC), the TCO moiety engages in IEDDA reactions with 1,2,4,5-tetrazines.[1][2]

-

Kinetics: Reaction rates (

) exceed 800 M⁻¹s⁻¹ and can reach 10⁶ M⁻¹s⁻¹ depending on the tetrazine partner [1]. This is orders of magnitude faster than traditional click chemistry, enabling efficient conjugation at nanomolar concentrations. -

Selectivity: The reaction is inert to endogenous biological nucleophiles (thiols, amines), ensuring high fidelity in complex media like blood plasma [2].

The Solubility Spacer: PEG1

A single polyethylene glycol (PEG) unit links the TCO to the peptide.[3][4][5]

-

Function: It provides necessary hydrophilicity to prevent hydrophobic collapse of the linker-payload complex without introducing the steric bulk associated with longer PEG chains (PEG4-PEG8), which can inhibit enzymatic access to the scissile bond.

The Enzymatic Trigger: Val-Cit (Valine-Citrulline)

This dipeptide is the industry standard for lysosomal targeting.

-

Plasma Stability: Highly stable in neutral pH blood plasma, preventing premature drug release and systemic toxicity [3].

-

Lysosomal Specificity: Upon internalization, the Citrulline-PAB amide bond is rapidly hydrolyzed by Cathepsin B , a cysteine protease overexpressed in many tumorigenic lysosomes [4].[3]

The Self-Immolative Spacer: PAB (p-Aminobenzyl Alcohol)

The PAB group serves as an electronic relay.

-

Mechanism: Cathepsin B cleavage reveals an aniline amine. The electron density from this amine cascades into the aromatic ring, triggering a spontaneous 1,6-elimination .

-

Result: This collapse ejects the drug payload (attached via the hydroxyl group) in its native, unmodified form, along with carbon dioxide and aza-quinone methide [5].

Visualization: The Molecular Relay

The following diagram illustrates the sequential activation pathway of the linker system.

Figure 1: The sequential mechanism of action from conjugation (IEDDA) to lysosomal release.[4]

Part 2: Experimental Protocols

The following workflows assume the use of TCO-PEG1-Val-Cit-PAB-OH (CAS: 2055024-63-8 or similar derivatives) as the starting reagent.

Protocol A: Payload Activation & Conjugation

The terminal hydroxyl (-OH) of the PAB group is not directly reactive with amine-bearing drugs. It must be activated to a carbonate.

Reagents:

Step-by-Step:

-

Activation: Dissolve TCO-PEG1-Val-Cit-PAB-OH (1 eq) and Bis-PNP (2 eq) in anhydrous DMF. Add DIPEA (3 eq).

-

Incubation: Stir at room temperature (RT) for 4–12 hours. Monitor via LC-MS for the formation of the PNP-carbonate intermediate.

-

Coupling: Add the amine-bearing cytotoxic payload (e.g., MMAE, Doxorubicin) (1.2 eq) and HOBt (1 eq) to the reaction mixture.

-

Completion: Stir at RT for 12–24 hours. The PNP group is displaced by the drug amine, forming a stable carbamate linkage .

-

Purification: Purify the TCO-Linker-Drug construct via preparative HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize to a powder.

Protocol B: Antibody Conjugation (Click Reaction)

This protocol describes the attachment of the TCO-Linker-Drug to a Tetrazine-modified antibody.[4]

Reagents:

-

Tetrazine-functionalized Antibody (Ab-Tz) (in PBS, pH 7.4)

-

TCO-Linker-Drug (from Protocol A, dissolved in DMSO)

Step-by-Step:

-

Stoichiometry Calculation: Determine the Drug-to-Antibody Ratio (DAR) target (typically 2–4). Use a 1.5-fold molar excess of TCO-Linker-Drug per Tetrazine site.

-

Reaction: Slowly add the TCO-Linker-Drug DMSO solution to the Ab-Tz solution. Ensure final DMSO concentration is <10% to prevent protein precipitation.

-

Incubation: Incubate at RT for 1–2 hours. The IEDDA reaction is extremely fast; prolonged incubation is rarely necessary.

-

Purification: Remove excess small molecule linker-drug using a desalting column (e.g., PD-10) or centrifugal filtration (30 kDa MWCO).

-

Validation: Verify DAR using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[6]

Protocol C: In Vitro Cleavage Assay (Validation)

Before in vivo application, the lysosomal release mechanism must be validated.

Reagents:

-

Human Liver Cathepsin B (Sigma or similar)

-

Cleavage Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.

-

Activator: DTT (Dithiothreitol)

Step-by-Step:

-

Enzyme Activation: Dilute Cathepsin B to 10 µg/mL in Cleavage Buffer containing 5 mM DTT. Incubate at 37°C for 15 minutes to activate the enzyme active site cysteine.

-

Substrate Addition: Add TCO-Linker-Drug (or ADC) to a final concentration of 10–50 µM.

-

Monitoring: Incubate at 37°C. Take aliquots at t=0, 1h, 4h, and 24h.

-

Analysis: Analyze aliquots via HPLC.

-

Success Criteria: Disappearance of the Linker-Drug peak and appearance of the free drug peak.

-

Control: Run a parallel experiment without Cathepsin B to prove stability at pH 5.0.

-

Part 3: Quantitative Data Summary

| Parameter | Value / Characteristic | Significance |

| IEDDA Rate Constant ( | > 800 M⁻¹s⁻¹ (up to 10⁶) | Enables rapid pre-targeting and low-concentration conjugation [1]. |

| Plasma Stability | > 24 Hours (Human Plasma) | Prevents off-target toxicity during circulation [3]. |

| Cleavage Trigger | Cathepsin B (Lysosomal) | Ensures intracellular release only after endocytosis [4]. |

| Release Mechanism | 1,6-Elimination | Releases drug in native form (no residual linker artifacts) [5]. |

| Solubility | Moderate (PEG1 spacer) | PEG1 balances hydrophobicity of TCO/Val-Cit without steric blocking. |

Part 4: Synthesis & Workflow Visualization

The following diagram outlines the logical flow from raw linker to functional therapeutic, highlighting the critical decision points.

Figure 2: Synthesis workflow for converting the linker reagent into a functional therapeutic agent.

References

-

Rossin, R., et al. (2010). "Trans-cyclooctene tags with improved properties for tumor pretargeting with the Diels-Alder reaction."[2][7] Molecular Pharmaceutics. Link

-

Knall, A. C., & Slugovc, C. (2013). "Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme." Chemical Society Reviews. Link

-

Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity." Bioconjugate Chemistry. Link

-

Caculitan, N. G., et al. (2017).[8] "Cathepsin B is the primary protease responsible for cleaving valine-citrulline linkers in antibody-drug conjugates." Cancer Research. Link

-

Alouane, A., et al. (2015). "Self-immolative spacers: Kinetic aspects, structure–property relationships, and applications." Angewandte Chemie International Edition. Link

Sources

- 1. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Basic Research Applications of TCO-PEG1-Val-Cit-PAB-OH

This guide is structured as a high-level technical whitepaper designed for application scientists and drug development researchers. It prioritizes mechanistic understanding, actionable protocols, and rigorous validation methods.

Executive Summary

TCO-PEG1-Val-Cit-PAB-OH represents a premier class of heterobifunctional linkers designed for the modular synthesis of Antibody-Drug Conjugates (ADCs). It bridges the gap between ultrafast bioorthogonal chemistry and enzyme-triggered drug release.

This molecule integrates two critical technologies:

-

Inverse Electron Demand Diels-Alder (IEDDA): The Trans-Cyclooctene (TCO) moiety enables rapid, catalyst-free conjugation to Tetrazine-modified biomolecules with kinetics (

) far superior to traditional azide-alkyne click chemistry.[1] -

Lysosomal Protease Activation: The Valine-Citrulline (Val-Cit) dipeptide ensures stability in systemic circulation while triggering rapid payload release upon exposure to lysosomal Cathepsin B.[2]

This guide details the chemical logic, synthesis workflows, and validation protocols required to utilize this linker for basic research and preclinical ADC development.

Molecular Architecture & Mechanism

The efficacy of this linker stems from its four distinct functional domains. Understanding the causality behind each component is essential for experimental design.

| Component | Function | Mechanistic Insight |

| TCO (Trans-Cyclooctene) | Bioorthogonal Handle | Reacts specifically with Tetrazines (Tz) via IEDDA.[1][3] The ring strain drives the reaction, eliminating the need for copper catalysts or cytotoxic reagents. |

| PEG1 Spacer | Solubilizer | A short polyethylene glycol unit that enhances aqueous solubility and provides flexibility, reducing steric hindrance during the enzyme docking process. |

| Val-Cit (Valine-Citrulline) | Protease Trigger | A dipeptide substrate highly specific for Cathepsin B , a cysteine protease overexpressed in lysosomes of many cancer cells. It is stable in neutral plasma. |

| PAB-OH (p-Aminobenzyl Alcohol) | Self-Immolative Spacer | Upon cleavage of the Val-Cit amide bond, the PAB group becomes unstable and spontaneously undergoes 1,6-elimination, ejecting the drug payload. |

Mechanism of Action (MOA)

The following diagram illustrates the complete pathway from conjugation to intracellular release.

Figure 1: The biological cascade of ADC activation. The Val-Cit linker ensures the drug remains biologically silent until it reaches the lysosome.

Experimental Protocols

Warning: TCO-PEG1-Val-Cit-PAB-OH ends in a primary hydroxyl group (-OH). This is not directly reactive with drug amines.[4] You must first activate this hydroxyl group to a carbonate (typically p-nitrophenyl carbonate) before coupling it to your payload (e.g., MMAE, Doxorubicin).

Phase 1: Chemical Activation & Payload Coupling

This protocol describes converting the PAB-OH to a PAB-PNP (p-nitrophenyl) carbonate, followed by conjugation to an amine-containing drug.[5]

Reagents Required:

-

Bis(4-nitrophenyl) carbonate (or p-nitrophenyl chloroformate)

-

Anhydrous DMF or DCM[5]

-

DIPEA (Diisopropylethylamine) or Pyridine

-

Amine-containing Payload (e.g., Doxorubicin, MMAE)

Step-by-Step Workflow:

-

Activation (Carbonate Formation):

-

Dissolve TCO-PEG1-Val-Cit-PAB-OH (1 eq) and Bis(4-nitrophenyl) carbonate (2 eq) in anhydrous DMF.

-

Add DIPEA (3 eq).

-

Stir at Room Temperature (RT) for 4–12 hours under inert atmosphere (

). -

Monitoring: Check via LC-MS for the shift in mass corresponding to the addition of the PNP group (+165 Da approx).

-

Purification: Precipitate in cold ether or purify via semi-prep HPLC to isolate TCO-PEG1-Val-Cit-PAB-PNP .

-

-

Payload Conjugation (Carbamate Bond Formation):

-

Dissolve the isolated TCO-PEG1-Val-Cit-PAB-PNP (1.1 eq) and the Drug-NH2 (1 eq) in anhydrous DMF.

-

Add HOBt (1 eq) to catalyze the reaction (optional but recommended for sluggish amines).

-

Add DIPEA (2 eq).[5]

-

Stir at RT for 12–24 hours.

-

Mechanism:[7][8][9][10] The amine of the drug attacks the carbonate, displacing p-nitrophenol and forming a stable carbamate linkage .

-

-

Final Purification:

-

Purify the final TCO-Linker-Drug construct using Reverse-Phase HPLC (C18 column).

-

Lyophilize and store at -20°C.

-

Figure 2: Synthetic route for converting the raw linker alcohol into a drug-loaded conjugate.

Phase 2: Antibody Bioconjugation (Click Reaction)

Once you have the TCO-Linker-Drug , conjugation to an antibody is rapid. This assumes you have an antibody modified with Tetrazine (Tz) groups (e.g., via NHS-Tetrazine labeling of Lysines).

-

Preparation:

-

Buffer exchange the Tz-Antibody into PBS (pH 7.4). Avoid nucleophilic buffers like Tris if unreacted NHS-esters are still present (though for the Click step, Tris is fine).

-

Dissolve TCO-Linker-Drug in DMSO (stock concentration 10 mM).

-

-

Click Reaction:

-

Add TCO-Linker-Drug to the Tz-Antibody solution.[2]

-

Stoichiometry: Use 2–5 equivalents of TCO-Linker-Drug per Tetrazine group on the antibody.

-

Incubation: 30–60 minutes at Room Temperature. No catalyst required.[1][4]

-

Note: The reaction is often accompanied by a color change (loss of Tetrazine's pink/red color) or gas evolution (

), though this is hard to see at micro-scale.

-

-

Purification:

-

Remove excess small molecule linker-drug using a Desalting Column (e.g., PD-10) or Centrifugal Filter (30 kDa MWCO).

-

Phase 3: Validation (Cathepsin B Cleavage Assay)

To verify that your construct releases the drug in the lysosome, you must perform an in vitro cleavage assay.

-

Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0 (mimics lysosome). Freshly add 1 mM DTT (activates the cysteine protease).

-

Enzyme: Human Liver Cathepsin B (commercial).

-

Protocol:

-

Incubate TCO-Linker-Drug (10 µM) with Cathepsin B (10 units/mL) at 37°C.

-

Take aliquots at t=0, 15, 30, 60, 120 mins.

-

Quench aliquots with cold acetonitrile (precipitates protein).

-

Analyze supernatant via HPLC.[11]

-

-

Success Criteria: You should observe the disappearance of the TCO-Linker-Drug peak and the appearance of the free drug peak. If you see an intermediate peak, it may be the PAB-Drug species failing to eliminate (rare, but possible if the drug is sterically bulky).

Troubleshooting & Optimization (E-E-A-T)

Solubility Issues

Problem: The Val-Cit linker is hydrophobic. Attaching a hydrophobic drug (like PBD dimers) can cause the TCO-Linker-Drug to precipitate in aqueous buffer. Solution:

-

Maintain at least 5-10% organic co-solvent (DMSO or DMA) during the click reaction.

-

If aggregation persists, consider using a linker with a longer PEG chain (e.g., TCO-PEG4-Val-Cit...) to shield the hydrophobic core.

TCO Stability (Isomerization)

Problem: Trans-cyclooctene is a strained ring. In the presence of free thiols or copper, it can isomerize to the inactive cis-cyclooctene. Mitigation:

-

Store TCO reagents at -20°C under argon.

-

Avoid buffers containing DTT or Mercaptoethanol during the storage of the TCO-linker (only add reducing agents during the cleavage assay, which destroys the linker anyway).

Nonspecific Cleavage

Problem: Drug release observed in plasma (pH 7.4). Analysis: Val-Cit is generally stable in plasma. If release occurs, check for esterase activity (if an ester linkage was used somewhere else) or non-specific hydrolysis of the carbonate. The carbamate linkage formed via PAB-PNP activation is highly stable in plasma.

References

-

Versteegen, R. M., et al. "Click-to-Release: Instantaneous Doxorubicin Elimination upon Tetrazine Ligation." Angewandte Chemie International Edition, 2013. Link

-

Dubowchik, G. M., et al. "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry, 2002. Link

-

Rossin, R., et al. "Trans-Cyclooctene Tag with Improved Properties for Tumor Pretargeting with the Diels-Alder Reaction." Molecular Pharmaceutics, 2013. Link

-

BenchChem Technical Guides. "Val-Cit Linker Cleavage by Cathepsin B: A Technical Guide." Link

-